molecular formula C21H25N3O B2775470 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-52-7

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2775470
CAS No.: 899753-52-7
M. Wt: 335.451
InChI Key: NUZNZLSWACCWPJ-UHFFFAOYSA-N
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Description

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzylamine and butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-benzyl-1-butyl-3-(1-methyl-1H-indol-3-yl)urea can be compared with other indole derivatives, such as:

    1-methyl-1H-indole-3-carboxylic acid: A precursor in the synthesis of the compound.

    1-benzyl-1H-indole-3-carboxylic acid: Another indole derivative with similar properties.

    1-butyl-1H-indole-3-carboxylic acid: A related compound with a butyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-1-butyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-4-14-24(15-17-10-6-5-7-11-17)21(25)22-19-16-23(2)20-13-9-8-12-18(19)20/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZNZLSWACCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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